molecular formula C17H20N2O5 B2787800 1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 2034307-91-8

1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2787800
CAS RN: 2034307-91-8
M. Wt: 332.356
InChI Key: QQYZIXQEFSJVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine-2,5-dione ring, which is a five-membered ring with two carbonyl groups and a nitrogen atom . Attached to this ring is an azetidin-3-yl group, which is a four-membered ring with a nitrogen atom . The azetidin-3-yl group is acetylated with a 2-(3,4-dimethoxyphenyl) group.


Molecular Structure Analysis

The molecular structure of this compound is characterized by its pyrrolidine-2,5-dione and azetidin-3-yl rings . The 2-(3,4-dimethoxyphenyl)acetyl group attached to the azetidin-3-yl ring introduces additional complexity to the structure. The presence of multiple rings in the structure, including a five-membered ring and a four-membered ring, contributes to the molecule’s three-dimensional shape .

Scientific Research Applications

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have employed ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts for the Michael addition of N-heterocycles to chalcones. This methodology has been successfully applied to prepare 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of chalcone and the triazole Michael addition exhibit favorable green metrics .

Bioactivity and Drug Discovery

Nitrogen-containing heteroarene units play a crucial role in natural products and biologically active synthetic compounds. Triazole derivatives, due to their structural characteristics, are particularly interesting for binding with target molecules. The compound may serve as a potential bioactive agent, warranting further investigation . Additionally, the pyrrolidine scaffold has been explored in drug discovery, and modifications could enhance kinase inhibition .

Skin Lightening

In a reconstructed skin model (MelanoDerm), topical application of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (also known as UP302) at 0.1% concentration resulted in significant skin lightening and reduced melanin production without adverse effects on cell viability or tissue histology .

Anticancer Properties

Novel 1,2,4-triazole derivatives, including this compound, have been synthesized and evaluated for their anticancer activity. Some of these derivatives exhibit proper selectivity against cancer cell lines, making them promising candidates for further investigation .

Fungicide, Bactericide, and Herbicide Formulations

3-aryl-3-triazolylpropiophenones, structurally related to our compound, have been described as efficient components in fungicide, bactericide, and herbicide formulations .

Aza-Michael Reaction

The aza-Michael reaction, a powerful synthetic tool, provides access to β-aminocarbonyl derivatives—a valuable class of precursors for bioactive compounds. The compound’s unique structure makes it amenable to this transformation .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, reactivity, and potential biological activity . Given the interest in pyrrolidine-containing compounds in medicinal chemistry , this compound could be a candidate for further investigation in drug discovery research.

properties

IUPAC Name

1-[1-[2-(3,4-dimethoxyphenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-23-13-4-3-11(7-14(13)24-2)8-17(22)18-9-12(10-18)19-15(20)5-6-16(19)21/h3-4,7,12H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYZIXQEFSJVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CC(C2)N3C(=O)CCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.